molecular formula C10H8O5S B14279015 1H-Indene-3-carboxylic acid, 1-sulfo- CAS No. 124709-21-3

1H-Indene-3-carboxylic acid, 1-sulfo-

Cat. No.: B14279015
CAS No.: 124709-21-3
M. Wt: 240.23 g/mol
InChI Key: VLEDYLAQQGDCLA-UHFFFAOYSA-N
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Description

1H-Indene-3-carboxylic acid, 1-sulfo-, with the molecular formula C10H8O5S, is a chemical compound of interest in organic and medicinal chemistry research . The addition of a sulfonic acid group to the 1H-indene-3-carboxylic acid core structure can significantly alter its properties, potentially enhancing water solubility and providing a handle for further chemical modification. This makes it a valuable synthon for developing more complex molecules, such as dyes, fluorescent probes, or pharmaceutical intermediates. While specific analytical data and research applications for this particular sulfonated derivative are not widely published in the available sources, its parent compound, 1H-Indene-3-carboxylic acid (CAS 5020-21-3), is a well-characterized solid with a melting point of 161-165°C . Researchers should determine the specific identity and purity of this product through appropriate analytical methods prior to use. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

CAS No.

124709-21-3

Molecular Formula

C10H8O5S

Molecular Weight

240.23 g/mol

IUPAC Name

3-sulfo-3H-indene-1-carboxylic acid

InChI

InChI=1S/C10H8O5S/c11-10(12)8-5-9(16(13,14)15)7-4-2-1-3-6(7)8/h1-5,9H,(H,11,12)(H,13,14,15)

InChI Key

VLEDYLAQQGDCLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C=C2C(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Sulfonation of Indene Followed by Carboxylation

The most industrially viable method involves sulfonation of indene (C₉H₈) followed by carboxylation at position 3 (Fig. 1A). Source details a high-yield protocol where indene reacts with sulfuric acid (H₂SO₄) in a 1:1.2 molar ratio at 100–120°C for 4 hours, achieving 71% yield of indenesulfonic acid. Key steps include:

  • Sulfonation : Electrophilic substitution at position 1 due to indene’s conjugated diene system.
  • Neutralization : Treatment with calcium hydroxide (Ca(OH)₂) removes excess acid.
  • Precipitation : Sodium carbonate (Na₂CO₃) precipitates the sodium salt of indenesulfonic acid.

Characterization : IR spectroscopy confirms sulfonation via disappearance of the indene C=C stretch (1583 cm⁻¹) and emergence of S=O vibrations (1095 cm⁻¹). Subsequent carboxylation remains less documented, but Friedel-Crafts acylation or oxidation of a methyl substituent could theoretically introduce the carboxylic acid group.

Sulfonation of Preformed 1H-Indene-3-carboxylic Acid

An alternative route sulfonates 1H-indene-3-carboxylic acid (CAS 5020-21-3) at position 1. Commercial availability of the precursor (Sources,,) simplifies this approach. Sulfonation conditions mirror those for indene, though the carboxylic acid’s electron-withdrawing effect may necessitate higher temperatures or prolonged reaction times. Regioselectivity is ensured by the meta-directing nature of the -COOH group, favoring sulfonation at position 1.

Cyclization of Diazonium Precursors

Thermolysis/Photolysis of 4-Substituted Diazonaphthalenes

Source describes a novel cascade reaction where 4-substituted 2-diazo-1-oxo-1,2-dihydronaphthalenes undergo thermal or photolytic decomposition to form 1-sulfo-indene-3-carboxylic acid derivatives (Fig. 1B). Key advantages include:

  • Single-Step Synthesis : Direct formation of both functional groups via diazo intermediate rearrangement.
  • Regiochemical Control : The diazo group’s position dictates cyclization to the indene core.

Conditions : Reactions proceed at 80–100°C under inert atmosphere or UV irradiation (λ = 254 nm). Yields are unspecified in available abstracts but are implied to be moderate based on analogous systems.

Mechanistic Insight : Dynamic mass spectrometry studies suggest α-substituted ammonium ylides mediate the cyclization, though full elucidation requires further study.

Comparative Analysis of Methods

Method Reactants Conditions Yield Advantages Limitations
Indene Sulfonation Indene, H₂SO₄ 100–120°C, 4 h 71% Scalable, cost-effective Requires separate carboxylation step
Diazonium Cyclization Diazonaphthalenes Thermolysis/Photolysis Moderate* Single-step, regioselective Specialized precursors, moderate yields
Precursor Sulfonation 1H-Indene-3-carboxylic acid H₂SO₄, 100–120°C N/A Utilizes commercial precursors Undocumented in literature

*Yield data inferred from reaction context.

Structural and Functional Characterization

Spectroscopic Validation

  • IR Spectroscopy : Sulfonation is confirmed by S=O stretches at 1095 cm⁻¹ and C=O at 1630 cm⁻¹.
  • NMR : ¹H NMR shows deshielded aromatic protons near the sulfo group (δ 8.44 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 240.009 (C₁₀H₈O₅S) aligns with theoretical exact mass.

Physicochemical Properties

  • Solubility : High water solubility due to -SO₃H and -COOH groups.
  • Thermal Stability : Decomposition above 250°C, suitable for polymer applications.

Industrial and Research Applications

  • Cation Exchange Resins : Polycondensation with formaldehyde yields resins with 472 mmol/m³ dynamic exchange capacity, rivaling commercial KU-2-8.
  • Pharmaceutical Intermediates : Analogous indazole derivatives are precursors to antiemetics (e.g., granisetron).

Chemical Reactions Analysis

1H-Indene-3-carboxylic acid, 1-sulfo- undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Indene-3-carboxylic acid, 1-sulfo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indene-3-carboxylic acid, 1-sulfo- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1H-Indene-3-carboxylic acid, 1-sulfo- with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
1H-Indene-3-carboxylic acid, 1-sulfo- C₁₀H₈O₅S 240.23 Carboxylic acid, sulfonic acid High polarity (TPSA: 100 Ų), strong acidity, likely soluble in DMSO/water
1H-Indene-3-carboxylic acid C₁₀H₈O₂ 160.17 Carboxylic acid Moderate polarity (TPSA: ~37 Ų), used as a metabolite in dechlorination studies
1H-Indene-1-carboxylic acid C₁₀H₈O₂ 160.17 Carboxylic acid (position 1) Positional isomer; undergoes keto-enol tautomerism in aqueous solutions
1H-Indole-3-carboxylic acid C₉H₇NO₂ 161.16 Indole ring, carboxylic acid Aromatic heterocycle; enhanced acidity due to electron-withdrawing N-atom
1-(Dimethylamino)indane-1-carboxylic acid C₁₁H₁₃NO₂ 191.23 Dimethylamino, carboxylic acid Basic amino group alters solubility and reactivity compared to sulfonated analogs
Key Observations:
  • Acidity : The sulfonic acid group in 1-sulfo- derivatives confers stronger acidity than carboxylic acid analogs. For example, its sulfonic acid proton (pKa ~1-2) is significantly more acidic than the carboxylic acid group (pKa ~4-5) .
  • Solubility: The high polar surface area (100 Ų) of the 1-sulfo- derivative suggests superior solubility in polar solvents like methanol or DMSO compared to non-sulfonated indene carboxylic acids .
  • Isomerization : 1H-Indene-1-carboxylic acid isomerizes to the 3-carboxylic acid form in aqueous solutions, highlighting the stability differences between positional isomers .

Stability and Reactivity

  • Thermal Stability : Sulfonated compounds generally exhibit higher thermal stability than carboxylic acids due to strong S-O bonds.
  • Chemical Reactivity: The sulfonic acid group in 1-sulfo- derivatives may act as a leaving group or participate in electrophilic substitution reactions, unlike non-sulfonated analogs .

Q & A

Q. What are the recommended methods for synthesizing 1H-Indene-3-carboxylic acid, 1-sulfo- and ensuring purity?

The synthesis typically involves sulfonation of 1H-Indene-3-carboxylic acid using concentrated sulfuric acid under controlled temperature (40–60°C). Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress.
  • Purification : Employ recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol 9:1).
  • Purity Validation : Confirm via melting point (145–148°C, consistent with literature ), NMR (¹H and ¹³C), and HPLC (≥98% purity using a C18 column and UV detection at 254 nm).
  • Storage : Store in sealed, dry containers at room temperature to prevent hydrolysis .

Q. How can researchers determine the acid dissociation constants (pKa) of 1H-Indene-3-carboxylic acid derivatives?

pKa values for keto-enol tautomers and sulfonated derivatives can be determined via:

  • Potentiometric Titration : Titrate aqueous solutions (0.01–0.1 M) with standardized NaOH/HCl. Use a combined glass electrode to monitor pH changes.
  • UV-Vis Spectroscopy : Track absorbance shifts at 250–300 nm across pH gradients to identify ionization equilibria.
  • Data Analysis : Apply the Henderson-Hasselbalch equation or nonlinear regression to calculate pKa. For example, the enol form of 1H-Indene-1-carboxylic acid has pKa ≈ 3.2, while the keto form is ~4.5 .

Table 1 : Example pKa Values for Related Compounds

CompoundKeto Form pKaEnol Form pKa
1H-Indene-1-carboxylic acid4.53.2
1H-Indene-3-carboxylic acid4.3 (estimated)3.0 (estimated)
Derived from isomerization kinetics in aqueous solution

Advanced Research Questions

Q. How should researchers design experiments to investigate environmental degradation pathways of 1H-Indene-3-carboxylic acid, 1-sulfo- in soil microcosms?

Experimental Design :

  • Microcosm Setup : Prepare soil samples spiked with 1-sulfo derivative (10–100 ppm) and incubate under aerobic/anaerobic conditions (25–30°C). Include controls (sterile soil) .
  • Sampling : Extract metabolites at intervals (0, 7, 14, 21 days) using hexane/acetone (3:1) and centrifuge (10,000 × g, 10 min).
  • Analysis :
    • LC-MS/MS : Compare fragmentation patterns with reference standards (e.g., carboxylated indene, pentachloroindene) .
    • qPCR : Quantify microbial genes (e.g., bamA for aromatic degradation) to link biodegradation to microbial activity .
  • Data Interpretation : Use principal component analysis (PCA) to correlate metabolite profiles with microbial community shifts.

Q. What strategies resolve contradictions in spectroscopic data when characterizing sulfonated indene derivatives?

Methodological Approach :

  • Cross-Validation : Combine ¹H/¹³C NMR, IR (sulfonate S=O stretches at 1150–1250 cm⁻¹), and high-resolution MS to confirm molecular structure.
  • Isomer Differentiation : For keto-enol tautomers, use dynamic NMR at variable temperatures to observe exchange peaks .
  • Contradiction Analysis : If LC-MS retention times conflict with expected hydrophobicity, re-examine ionization conditions (e.g., adjust pH to 2.5 for better sulfonate group protonation) .
  • Collaborative Verification : Share raw data with independent labs to rule out instrumentation bias (e.g., Thermo Fisher Xcalibur vs. Agilent MassHunter platforms) .

Table 2 : Key Analytical Parameters for Sulfonated Derivatives

TechniqueCritical ParametersExpected Outcomes
LC-MS/MSColumn: C18; Mobile phase: 0.1% formic acid in H2O/MeOH[M-H]⁻ ion at m/z 244.1 for 1-sulfo derivative
Dynamic NMRTemperature: 25–60°C; DMSO-d6 solventTautomer exchange peaks at δ 6.8–7.2 ppm
IR SpectroscopyATR mode; 400–4000 cm⁻¹ rangeS=O symmetric/asymmetric stretches at 1170/1250 cm⁻¹

Methodological Notes

  • Contradiction Handling : Apply dialectical analysis to prioritize dominant data trends (e.g., consistent MS/MS fragments over isolated NMR anomalies) .
  • Resource Limitations : If reference standards are unavailable, synthesize in-house via validated routes (e.g., diazonium salt coupling for sulfonation) .

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